

5-Fluoro-2-nitrobenzoic Acid: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 5-Fluoro-2-nitrobenzoic acid

Cat. No.: B1333805

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Introduction

5-Fluoro-2-nitrobenzoic acid is a substituted aromatic carboxylic acid that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its unique structural features, including a fluorine atom, a nitro group, and a carboxylic acid moiety, impart specific reactivity that makes it a valuable intermediate. This guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

The molecular structure of **5-Fluoro-2-nitrobenzoic acid** consists of a benzene ring substituted with a fluorine atom at the 5-position, a nitro group at the 2-position, and a carboxylic acid group at the 1-position.

Structure Diagram:

Caption: Chemical structure of **5-Fluoro-2-nitrobenzoic acid**.

Table 1: Chemical Identifiers

| Identifier | Value |
|-------------------|---|
| IUPAC Name | 5-fluoro-2-nitrobenzoic acid[1] |
| CAS Number | 320-98-9[1][2] |
| Molecular Formula | C ₇ H ₄ FNO ₄ [1][2] |
| SMILES | C1=CC(=C(C=C1F)C(=O)O)--INVALID-LINK--[O-][1] |
| InChI | InChI=1S/C7H4FNO4/c8-4-1-2-6(9(12)13)5(3-4)7(10)11/h1-3H,(H,10,11)[1] |
| InChIKey | GHYZIXDKAPMFCS-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physicochemical properties of **5-Fluoro-2-nitrobenzoic acid** are summarized below. These properties are essential for designing synthetic routes, purification procedures, and for understanding its behavior in various chemical and biological systems.

Table 2: Physicochemical Data

| Property | Value |
|------------------------------|--|
| Molecular Weight | 185.11 g/mol [1][2] |
| Appearance | White to light yellow crystalline powder[2][3] |
| Melting Point | 131-134 °C[2][3] |
| Boiling Point | 344.2 °C at 760 mmHg[2] |
| Density | 1.258 g/cm ³ [2] |
| pKa | 1.89 ± 0.25 (Predicted)[2][3] |
| LogP | 1.95530[2] |
| Vapor Pressure | 2.55E-05 mmHg at 25°C[2] |
| Flash Point | 162 °C[2] |
| Hydrogen Bond Donor Count | 1[2] |
| Hydrogen Bond Acceptor Count | 5[2] |
| Rotatable Bond Count | 1[2] |

Experimental Protocols

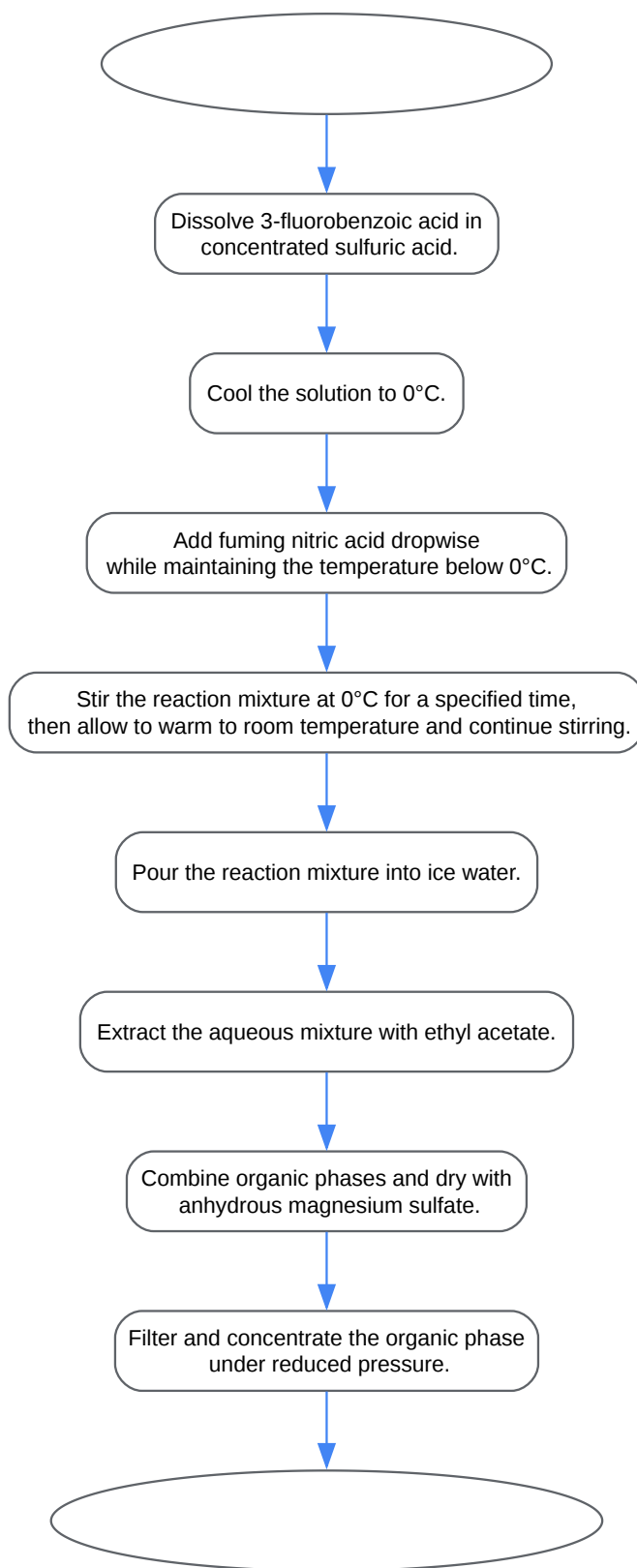
Synthesis of 5-Fluoro-2-nitrobenzoic acid

A common method for the synthesis of **5-Fluoro-2-nitrobenzoic acid** is through the nitration of 3-fluorobenzoic acid.[3][4]

Reaction Scheme:

3-Fluorobenzoic acid + Fuming Nitric Acid (in conc. H₂SO₄) → **5-Fluoro-2-nitrobenzoic acid**

Experimental Workflow:



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Caption: Synthesis workflow for **5-Fluoro-2-nitrobenzoic acid**.

Detailed Protocol:

- Dissolution: In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 3-fluorobenzoic acid (e.g., 7.9 g, 56 mmol) in concentrated sulfuric acid (e.g., 50 mL).[\[3\]](#)
- Cooling: Cool the resulting solution to 0°C.[\[3\]](#)
- Nitration: Slowly add fuming nitric acid (e.g., 4.7 g, 67 mmol) dropwise to the stirred solution, ensuring the temperature is maintained at or below 0°C.[\[3\]](#)
- Reaction: After the addition is complete, continue stirring the mixture at 0°C for approximately 3 hours. Subsequently, allow the reaction to slowly warm to room temperature and continue stirring for an additional hour.[\[5\]](#)
- Quenching: Carefully pour the reaction mixture into a beaker containing ice water (e.g., 750 mL). A solid precipitate should form.[\[3\]](#)
- Extraction: Extract the aqueous suspension with ethyl acetate (e.g., 3 x 100 mL).[\[3\]](#)
- Drying: Combine the organic layers and dry over anhydrous magnesium sulfate.[\[3\]](#)
- Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure to yield **5-Fluoro-2-nitrobenzoic acid** as a light yellow solid.[\[3\]](#)

Characterization:

- ¹H NMR (300 MHz, d6-DMSO): δ 7.66 (m, 1H), 7.74 (m, 1H), 8.17 (m, 1H) ppm.[\[3\]](#)

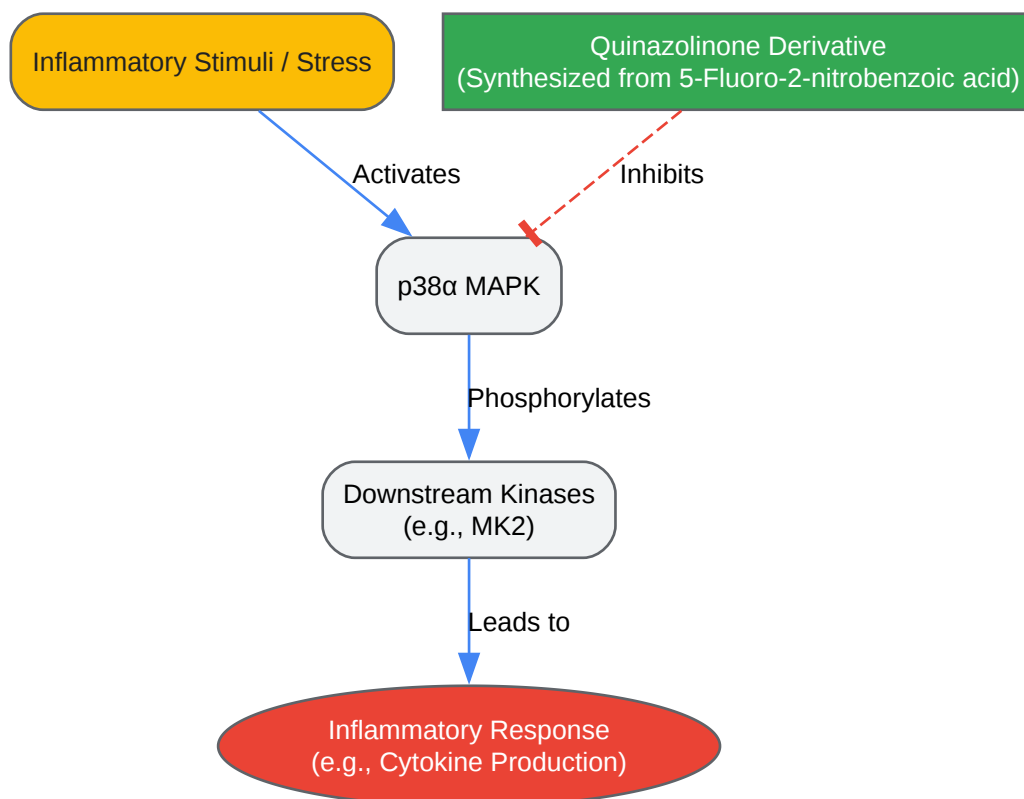
Reactivity and Applications in Drug Development

5-Fluoro-2-nitrobenzoic acid is a versatile intermediate in the synthesis of various pharmaceutical compounds. The presence of the nitro and fluoro groups activates the aromatic ring for nucleophilic aromatic substitution, while the carboxylic acid provides a handle for amide bond formation and other derivatizations.

A significant application is in the synthesis of quinazolinone derivatives, which have been investigated as potential inhibitors of p38α mitogen-activated protein kinase (MAPK).[\[3\]](#) The

p38 α MAPK pathway is implicated in inflammatory responses, making its inhibitors potential therapeutic agents for inflammatory diseases.

Conceptual Signaling Pathway Involvement:



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Caption: Inhibition of the p38 α MAPK pathway by a derivative.

Safety and Handling

5-Fluoro-2-nitrobenzoic acid is classified as an irritant. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

| Hazard Class | Code | Description |
|--|------|-------------------------------------|
| Skin Corrosion/Irritation | H315 | Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation[1] |
| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation[1] |

Handling Precautions:

- Avoid breathing dust.[6]
- Wear protective gloves, eye protection, and face protection.[6]
- Use only outdoors or in a well-ventilated area.[6]
- Wash skin thoroughly after handling.[6]

Storage:

- Store in a dry, well-ventilated place. Keep the container tightly closed.[2]
- Recommended storage temperature is room temperature.[2][3]

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